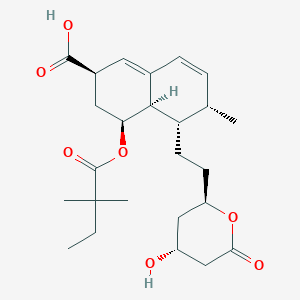

6'-Carboxy Simvastatin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

LBH589 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Hydroxamsäurederivate beteiligt sind. Die Synthese beinhaltet typischerweise die Reaktion einer Hydroxamsäure mit einem geeigneten Säurechlorid unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von LBH589 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

LBH589 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: LBH589 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in LBH589 modifizieren und so seine chemischen Eigenschaften verändern.

Substitution: LBH589 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deacetylierte Formen von LBH589 erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

LBH589 undergoes various chemical reactions, including:

Oxidation: LBH589 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in LBH589, altering its chemical properties.

Substitution: LBH589 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of LBH589 .

Wissenschaftliche Forschungsanwendungen

Bone Metabolism

Overview

Simvastatin and its derivatives, including 6'-Carboxy Simvastatin, have been investigated for their role in promoting bone formation and preventing osteoporosis. Research indicates that simvastatin enhances osteoblast differentiation and mineralization, making it a candidate for treating bone-related disorders.

Case Studies

- Animal Studies : In a study involving Sprague Dawley rats, simvastatin was administered at various concentrations (e.g., 0.5 μM) and showed significant increases in newly formed bone structures after 8 weeks of treatment .

- In Vitro Studies : Simvastatin has been shown to enhance alkaline phosphatase (ALP) production and the expression of osteogenic markers in MC3T3-E1 cells when combined with methylated β-cyclodextrins over a 14-day period .

Neurological Applications

Overview

Recent research highlights the potential of simvastatin, including its derivative forms, in treating neurological disorders. Its lipophilicity allows it to cross the blood-brain barrier effectively.

Case Studies

- Neurodegenerative Diseases : Studies suggest that simvastatin may reduce the risk of developing Alzheimer's and Parkinson's diseases by modulating neuroinflammation and cholesterol metabolism in the brain .

- Brain Tumors : In vitro studies have shown that simvastatin can induce apoptosis in glioblastoma cells, suggesting its potential as an adjunct therapy in brain cancer treatment .

| Condition | Treatment | Mechanism | Outcome |

|---|---|---|---|

| Alzheimer's Disease | Simvastatin | Reduces neuroinflammation | Potential risk reduction |

| Glioblastoma | Simvastatin | Induces cell death | Apoptosis in tumor cells observed |

Cancer Therapy

Overview

The anti-cancer properties of simvastatin derivatives have been explored, particularly their ability to inhibit tumor growth and induce apoptosis.

Case Studies

Wirkmechanismus

LBH589 exerts its effects by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in altered gene expression, cell cycle arrest, and apoptosis of malignant cells . The molecular targets include various histone deacetylases, and the pathways involved are related to DNA damage response, apoptosis, and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vorinostat: Ein weiterer Histondeacetylase-Inhibitor mit ähnlichen Antikrebsaktivitäten.

Romidepsin: Ein zyklisches Peptid, das Histondeacetylasen hemmt und zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Einzigartigkeit von LBH589

LBH589 ist einzigartig aufgrund seiner breiten Hemmung verschiedener Histondeacetylase-Klassen und seiner potenten Antikrebsaktivität bei niedrigen Nanomolarkonzentrationen. Es hat sich gezeigt, dass es die Arzneimittelresistenz in verschiedenen Krebszelllinien überwindet, was es zu einem wertvollen therapeutischen Mittel macht .

Biologische Aktivität

6'-Carboxy Simvastatin is a significant metabolite of Simvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews its mechanism of action, pharmacokinetics, and biological effects based on diverse research findings.

This compound, like its parent compound Simvastatin, functions primarily as an HMG-CoA reductase inhibitor. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this pathway, this compound effectively reduces cholesterol levels in the liver, leading to increased hepatic uptake of low-density lipoprotein (LDL) through upregulation of LDL receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism and elimination:

- Absorption : Following oral administration, Simvastatin is converted into its active forms, including this compound.

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 .

- Half-life : The half-life of this compound is approximately 4.85 hours .

- Excretion : After administration, about 60% is excreted via feces and 13% in urine .

Lipid-Lowering Effects

Research has demonstrated that this compound retains lipid-lowering properties similar to those of Simvastatin. In clinical studies, it has been shown to significantly reduce LDL cholesterol levels and improve overall lipid profiles in patients with hyperlipidemia .

Anti-Inflammatory Properties

Beyond cholesterol reduction, studies indicate that this compound exhibits anti-inflammatory effects. It has been associated with reduced oxidative stress and inflammation markers in various models, suggesting potential benefits in conditions characterized by chronic inflammation .

Pleiotropic Effects

The compound also demonstrates pleiotropic effects independent of its lipid-lowering action. These include:

- Improvement in Endothelial Function : Enhances the function of endothelial cells, promoting vascular health.

- Stabilization of Atherosclerotic Plaques : Contributes to plaque stability, reducing the risk of cardiovascular events.

- Inhibition of Thrombogenesis : Reduces the formation of blood clots, further protecting against heart attacks and strokes .

Case Study 1: Combination Therapy in Breast Cancer

A study investigated the effects of combining 40 mg of Simvastatin (and by extension its metabolites) with chemotherapy in patients with locally advanced breast cancer (LABC). The objective response rate (ORR) was reported at 90%, indicating a significant enhancement in treatment efficacy when combined with standard chemotherapy protocols .

| Treatment Group | Objective Response Rate (ORR) | Pathological Complete Response (CR) |

|---|---|---|

| FAC + Simvastatin | 90% | 6.25% |

| FAC + Placebo | - | - |

Case Study 2: Mitochondrial Dysfunction

Research involving human skeletal myotubes revealed that treatment with Simvastatin led to increased oxidative stress and mitochondrial dysfunction. This study highlighted the potential adverse effects associated with statin therapy, including myopathy linked to mitochondrial impairment .

Eigenschaften

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.